Amitriptyline N-glucuronide

Description

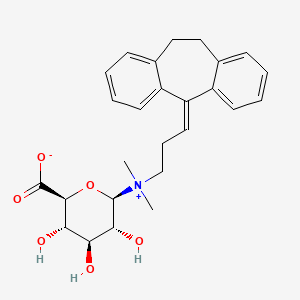

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO6/c1-27(2,25-23(30)21(28)22(29)24(33-25)26(31)32)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-12,21-25,28-30H,7,13-15H2,1-2H3/t21-,22-,23+,24-,25+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMXRAPAGYPAJI-ARXROMJUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)[O-])O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112806-33-4 |

Source

|

| Record name | Amitriptyline N-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112806334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Amitriptyline N-Glucuronide: Chemical Architecture, Enzymatic Pathways, and Analytical Characterization

Executive Summary

Amitriptyline N-glucuronide is a Phase II conjugate metabolite of the tricyclic antidepressant amitriptyline.[1] Unlike typical ether (O-) or ester (acyl-) glucuronides, this molecule represents a distinct class of quaternary ammonium-linked glucuronides . It is formed by the direct conjugation of glucuronic acid to the aliphatic tertiary amine of the parent drug, resulting in a permanently charged cationic center.

This guide provides a technical deep-dive into the structural constraints, biphasic enzymatic kinetics (involving UGT2B10 and UGT1A4), and the specific mass spectrometry protocols required to distinguish this labile metabolite from its parent compound.

Chemical Structure and Physicochemical Properties[2]

Structural Architecture

The defining feature of this compound is the N-glycosidic bond formed between the anomeric carbon (C1) of glucuronic acid and the tertiary nitrogen of the amitriptyline side chain.

-

Quaternary Ammonium Character: The nitrogen atom, originally tertiary in amitriptyline, becomes quaternary upon conjugation.[2] This imparts a permanent positive charge to the molecule, regardless of pH.

-

Zwitterionic Potential: At physiological pH (7.4), the carboxylic acid moiety of the glucuronic acid is deprotonated (

), while the nitrogen remains positively charged (

Stability Profile

Unlike N-glucuronides derived from secondary amines (which often form unstable carbamates), quaternary ammonium glucuronides exhibit a unique stability profile:

-

Acid Stability: They are generally resistant to mild acid hydrolysis.

-

Alkaline Instability: They are susceptible to hydrolysis under hot alkaline conditions.

-

Thermal Lability: Significant degradation can occur during high-temperature evaporation steps in bioanalysis.

Table 1: Physicochemical Comparison

| Property | Amitriptyline (Parent) | This compound |

| Formula | ||

| Molar Mass | 277.40 g/mol | 453.53 g/mol |

| Charge (pH 7.4) | +1 (Protonated amine) | 0 (Zwitterion: |

| LogP (Octanol/Water) | ~4.9 (Lipophilic) | < 0 (Highly Hydrophilic) |

| Metabolic Type | Phase I Substrate | Phase II Conjugate |

Biosynthesis and Enzymology

The UGT2B10 vs. UGT1A4 Paradigm

Historically, UGT1A4 was considered the primary enzyme for tertiary amine glucuronidation.[3] However, advanced kinetic studies have revealed a biphasic kinetic profile in human liver microsomes (HLM), driven by two distinct enzymes with vastly different affinities.

-

UGT2B10 (High Affinity): This is the dominant enzyme at therapeutic drug concentrations. It exhibits a very low

(~2.6 µM), meaning it is highly efficient even when drug levels are low. -

UGT1A4 (Low Affinity): This enzyme has a much higher

(~448 µM). It acts as a high-capacity "backup" system that only becomes significant at toxic or supratherapeutic concentrations.

Mechanistic Implication: In clinical bioavailability studies, genetic polymorphisms in UGT2B10 (rather than UGT1A4) are the primary determinants of inter-individual variability in N-glucuronide formation.

Metabolic Pathway Diagram

The following diagram illustrates the competitive metabolic fate of amitriptyline, highlighting the N-glucuronidation pathway relative to the classic CYP-mediated demethylation.

Figure 1: Metabolic pathways of amitriptyline.[4] The green path indicates the direct N-glucuronidation mediated by UGT isoforms.

Analytical Characterization (LC-MS/MS)

Detecting this compound requires rigorous protocol design to prevent in-source fragmentation , where the glucuronide moiety detaches inside the ion source, causing the metabolite to be falsely detected as the parent drug.

Sample Preparation Strategy

-

Avoid Liquid-Liquid Extraction (LLE): The zwitterionic nature of the metabolite makes it poor at partitioning into organic solvents like hexane or ether.

-

Preferred Method: Solid Phase Extraction (SPE): Use mixed-mode cation exchange cartridges. The permanent positive charge allows retention on cation exchange sorbents even at neutral pH, while allowing wash steps to remove interferences.

Mass Spectrometry Protocol

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.

-

Note: Since the molecule is already a quaternary ammonium cation, it does not require protonation to be detected. It appears at

454.

-

-

Chromatography:

-

Column: C18 Reverse Phase.[5]

-

Mobile Phase: Ammonium Formate (2-5 mM) + 0.1% Formic Acid in Water/Acetonitrile.

-

Why Formate? It provides ionic strength to prevent peak tailing of the charged amine without suppressing the MS signal.

-

Analytical Workflow Diagram

Figure 2: LC-MS/MS workflow.[6] Note the transition from m/z 454 to 278, corresponding to the loss of the glucuronic acid moiety.

Clinical and Pharmacological Implications[9]

Drug-Drug Interactions (DDIs)

Because UGT2B10 is the high-affinity catalyst, drugs that inhibit this specific isoform can alter amitriptyline clearance.

-

Nicotine: A selective inhibitor of UGT2B10. Heavy smokers may exhibit altered N-glucuronidation profiles compared to non-smokers.

-

Hecogenin: A selective inhibitor of UGT1A4, often used in vitro to distinguish between the two enzymatic pathways.

Polymorphisms

Genetic variations in UGT2B10 (specifically the UGT2B10*2 allele) result in significantly reduced enzymatic activity. Individuals carrying this allele may have lower plasma concentrations of this compound and potentially higher concentrations of the parent drug or alternate metabolites (like nortriptyline).

References

-

Breyer-Pfaff, U., et al. (2000). Comparative N-glucuronidation kinetics of ketotifen and amitriptyline by expressed human UDP-glucuronosyltransferases and liver microsomes.[7] Drug Metabolism and Disposition. Link

-

Kato, Y., et al. (2013). Role of Human UGT2B10 in N-Glucuronidation of Tricyclic Antidepressants, Amitriptyline, Imipramine, Clomipramine, and Trimipramine.[8] Drug Metabolism and Disposition. Link

-

Stachulski, A. V., & Meng, X. (2013). Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides. Natural Product Reports. Link

-

Lehman, J. P., Fenselau, C., & DePaulo, J. R. (1983). Quaternary ammonium-linked glucuronides of amitriptyline, imipramine, and chlorpromazine. Drug Metabolism and Disposition. Link

-

Kowalczyk, I., et al. (2000). Stability and enzymatic hydrolysis of quaternary ammonium-linked glucuronide metabolites of drugs with an aliphatic tertiary amine—implications for analysis. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

- 1. Quaternary N-glucuronides of 10-hydroxylated amitriptyline metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N+-glucuronidation, a common pathway in human metabolism of drugs with a tertiary amine group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. agilent.com [agilent.com]

- 7. helda.helsinki.fi [helda.helsinki.fi]

- 8. Redirecting [linkinghub.elsevier.com]

Technical Guide: Identification of Amitriptyline N-Glucuronide in Biological Fluids

[1]

Executive Summary & Biological Context

The identification of Amitriptyline N-glucuronide (ATG) represents a distinct analytical challenge compared to standard O-glucuronide metabolites.[1] Unlike the ether-linked conjugates of 10-hydroxyamitriptyline, ATG is a quaternary ammonium-linked glucuronide .[1] This permanent positive charge fundamentally alters its physicochemical properties, extraction behavior, and fragmentation patterns in mass spectrometry.[1]

While oxidative metabolism (via CYP2D6/CYP2C19) to nortriptyline and 10-hydroxyamitriptyline is the primary clearance pathway, direct N-glucuronidation via UGT1A4 is a significant minor pathway, accounting for approximately 8-10% of urinary excretion in humans.[1] Accurate quantification of ATG is critical for comprehensive mass balance studies and for evaluating UGT1A4 drug-drug interaction (DDI) potential.[1]

The Metabolic Pathway

The following diagram illustrates the bifurcation between oxidative metabolism and direct N-conjugation.

Figure 1: Metabolic fate of Amitriptyline.[1][2] Note the direct conversion to the quaternary N-glucuronide via UGT1A4, distinct from the oxidative pathways.

Chemical Nature & Stability Profile[1][3]

Understanding the chemistry of ATG is the prerequisite for successful isolation.

Quaternary Ammonium Character

ATG is formed by the nucleophilic attack of the tertiary amine nitrogen of amitriptyline on UDP-glucuronic acid. The resulting bond is a N+-glycosidic linkage .[1]

-

Charge State: Permanently positively charged (cationic) regardless of pH.

-

Implication: It does not protonate/deprotonate like typical drug metabolites.[1] It acts as a strong electrolyte.

Stability & Hydrolysis (The "Trap")

A common error in metabolite identification is treating N-glucuronides like O-glucuronides.[1]

-

Acid Stability: ATG is remarkably resistant to mild acid hydrolysis, which typically cleaves O-glucuronides.[1]

-

Alkali Instability: Quaternary N-glucuronides are labile in hot alkaline conditions (e.g., 0.1 M NaOH, 60°C), often undergoing elimination or hydrolysis.[1] This is a key diagnostic test.

-

Enzymatic Hydrolysis: ATG can be hydrolyzed by

-glucuronidase (e.g., from E. coli or Helix pomatia), but the reaction kinetics are often slower than for O-glucuronides.[1] Recombinant enzymes (e.g., IMCSzyme) are recommended for quantitative cleavage.[1]

| Feature | O-Glucuronides (e.g., 10-OH-AMI-Gluc) | N-Glucuronides (ATG) |

| Linkage | Ether (Acetal) | Quaternary Ammonium |

| Charge | pH dependent (COOH group) | Permanently Cationic (+), Zwitterionic with COO- |

| Acid Hydrolysis | Labile | Resistant |

| Alkali Hydrolysis | Stable (mostly) | Labile (Hot Alkali) |

| Enzyme Hydrolysis | Rapid | Variable/Slow |

Analytical Methodology: LC-MS/MS

The gold standard for identification is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[1]

Sample Preparation: Solid Phase Extraction (SPE)

Due to the high polarity of the zwitterionic ATG (at pH > 4, the glucuronic acid carboxyl is negative, the nitrogen is positive), Liquid-Liquid Extraction (LLE) using non-polar solvents (hexane/ether) results in poor recovery .[1]

Recommended Protocol: Mixed-Mode Cation Exchange (MCX) [1]

-

Conditioning: Methanol followed by Water.[1]

-

Loading: Acidify urine/plasma with 2% Formic Acid (pH ~2-3).[1] Note: At low pH, the carboxyl group is protonated, leaving the molecule with a net positive charge from the quaternary nitrogen.

-

Wash 1: 2% Formic Acid (removes acidic interferences).[1]

-

Wash 2: Methanol (removes neutral hydrophobic matrix).[1]

-

Elution: 5% Ammonium Hydroxide in Methanol. Mechanism: High pH deprotonates the sorbent or alters the ionic interaction, releasing the basic quaternary species.

-

Evaporation: Dry under nitrogen at <40°C (avoid high heat due to thermal lability).

LC-MS/MS Settings[1][4]

-

Column: C18 is acceptable, but a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a PFP (Pentafluorophenyl) column provides better retention and peak shape for the polar quaternary glucuronide.

-

Mobile Phase:

-

A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

B: Acetonitrile + 0.1% Formic Acid.[1]

-

-

Ionization: Electrospray Ionization (ESI) in Positive Mode .[1]

Fragmentation Logic: The precursor ion is the intact cation. The collision-induced dissociation (CID) typically results in the neutral loss of the glucuronic acid moiety (176 Da) or the cleavage of the C-N bond to yield the amitriptyline cation.

-

Precursor Ion (Q1):

454.2 (Amitriptyline [277] + Glucuronic Acid [176] + H [1] is not the math here. It is Amitriptyline cation [278] + Glucuronyl residue [176] = 454).[1]-

Correction: Amitriptyline neutral MW is 277.[1][3]4. Protonated is 278.4. The quaternary glucuronide is the Neutral Drug (277) + Glucuronic Acid (194) - Water (18) + Charge...[1]

-

Exact Mass Calculation: C

H -

MW = 453.53.[1]

-

Observed Ion in ESI+:

454.2 (M+H of the zwitterion or M+ of the cation).

-

MRM Transitions:

-

Quantifier:

(Loss of dehydroglucuronic acid, generating the amitriptyline cation). -

Qualifier:

(Secondary fragmentation of the amitriptyline backbone).

Diagnostic Workflow

The following workflow ensures the peak observed is indeed ATG and not an isobaric interference.

Figure 2: Validation workflow for confirming the identity of this compound.

Synthesis of Reference Standard

For absolute confirmation, a synthetic standard is required.[1] While O-glucuronides are synthesized using Koenigs-Knorr reactions, quaternary N-glucuronides require reacting the tertiary amine with a glucuronosyl halide.[1]

-

Reagents: Amitriptyline free base + Acetobromo-

-D-glucuronic acid methyl ester.[1] -

Conditions: Reflux in acetone or acetonitrile.[1]

-

Deprotection: Careful hydrolysis of the methyl ester and acetyl groups (usually mild base) is required to yield the final zwitterionic standard.

-

Commercial Availability: this compound standards are available from specialized vendors (e.g., Cerilliant, Toronto Research Chemicals) and should be used to verify retention time.[1]

Summary of Key Identification Criteria

To certify the identification of this compound in a biological matrix, the following criteria must be met:

-

LC Retention: Elutes earlier than Amitriptyline on C18 (more polar) but matches the synthetic standard.

-

MS Precursor:

454.2. -

MS Product: Dominant fragment at

278.2 (Amitriptyline).[1] -

Enzymatic Shift: Disappearance of 454 peak and appearance of 278 peak upon

-glucuronidase treatment. -

Alkali Lability: Degradation of the 454 peak upon hot alkaline treatment (distinguishing it from stable ether conjugates).

References

-

Breyer-Pfaff, U., et al. (1990).[1][4] Quaternary N-glucuronides of 10-hydroxylated amitriptyline metabolites in human urine. Xenobiotica, 20(7), 727-738.[1][4]

-

Lehman, J. P., Fenselau, C., & DePaulo, J. R. (1983).[1] Quaternary ammonium-linked glucuronides of amitriptyline, imipramine, and chlorpromazine.[1][5] Drug Metabolism and Disposition, 11(3), 221-225.[1]

-

Dahl-Puustinen, M. L., et al. (1989).[1][6] Glucuronidation of amitriptyline in man in vivo. Pharmacology & Toxicology, 65(1), 37-39.[1]

-

Iddon, L., et al. (2010).[1] A convenient new synthesis of quaternary ammonium glucuronides of drug molecules. Tetrahedron, 66(2), 537–541.[1] [1]

-

Breyer-Pfaff, U., Fischer, D., & Winne, D. (1997).[1][7] Biphasic kinetics of quaternary ammonium glucuronide formation from amitriptyline and diphenhydramine in human liver microsomes. Drug Metabolism and Disposition, 25(3), 340-345.[1]

Sources

- 1. This compound | C26H31NO6 | CID 62981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. htsbiopharma.com [htsbiopharma.com]

- 4. Quaternary N-glucuronides of 10-hydroxylated amitriptyline metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. Glucuronidation of amitriptyline in man in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to the Quaternary Ammonium Glucuronides of Tricyclic Antidepressants

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the quaternary ammonium glucuronides (QAGs) of tricyclic antidepressants (TCAs), a class of metabolites with significant implications for drug development and clinical toxicology. We will delve into the core of their formation, the nuances of their chemical structure, the analytical hurdles they present, and the established methodologies for their synthesis and characterization. This document is designed to serve as a practical resource, bridging foundational knowledge with actionable laboratory protocols.

Introduction: The Metabolic Journey of Tricyclic Antidepressants

Tricyclic antidepressants, a cornerstone in the management of depressive disorders for decades, undergo extensive metabolism in the body.[1] Their therapeutic and toxicological profiles are intrinsically linked to the biotransformation pathways they traverse. The lipophilic nature of TCAs necessitates their conversion into more water-soluble derivatives to facilitate renal excretion.[2] This is achieved through a series of Phase I and Phase II metabolic reactions.

Phase I metabolism of TCAs, primarily mediated by cytochrome P450 (CYP) enzymes like CYP2D6, involves N-demethylation and hydroxylation.[3][4] For instance, amitriptyline is demethylated to nortriptyline, and imipramine to desipramine.[3][5] These reactions often yield pharmacologically active metabolites.

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules. A crucial and often underestimated Phase II pathway for TCAs is N-glucuronidation, which leads to the formation of quaternary ammonium glucuronides.[3][6] This guide will focus specifically on these unique and challenging metabolites.

The Formation and Significance of Quaternary Ammonium Glucuronides

The formation of QAGs occurs at the tertiary amine functional group present in the side chain of many TCAs.[7][8] This biotransformation is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes that transfer glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate.[9]

Key Enzymes and Their Kinetics

Research has identified two primary human UGT isoforms responsible for the N-glucuronidation of TCAs: UGT1A4 and UGT2B10 .[7][10]

-

Biphasic Kinetics: The N-glucuronidation of TCAs such as amitriptyline and imipramine in human liver microsomes (HLM) exhibits biphasic kinetics.[7][11][12] This suggests the involvement of at least two distinct enzymes or active sites with different affinities for the substrate.

-

High- and Low-Affinity Components: UGT2B10 has been identified as the high-affinity enzyme, playing a major role at therapeutic drug concentrations, while UGT1A4 acts as the low-affinity enzyme.[7] For amitriptyline, the apparent Km value for UGT2B10 is significantly lower (2.60 µM) compared to UGT1A4 (448 µM), indicating a much higher affinity.[7] Similar trends are observed for imipramine, clomipramine, and trimipramine.[7]

The following table summarizes the kinetic parameters for the formation of quaternary N-glucuronides of several TCAs by UGT2B10 and UGT1A4.

| Tricyclic Antidepressant | UGT Isoform | Apparent Km (S50) (µM) |

| Amitriptyline | UGT2B10 | 2.60 |

| UGT1A4 | 448 | |

| Imipramine | UGT2B10 | 16.8 |

| UGT1A4 | 262 | |

| Clomipramine | UGT2B10 | 14.4 |

| UGT1A4 | 112 | |

| Trimipramine | UGT2B10 | 11.2 |

| UGT1A4 | 258 | |

| Data sourced from a study on the role of human UGT2B10 in N-glucuronidation of tricyclic antidepressants.[7] |

Metabolic Significance

The formation of QAGs is a significant pathway for the elimination of many TCAs. For example, the urinary excretion of amitriptyline N-glucuronide can account for 2.5% to 21% of the administered oral dose.[7] These metabolites have also been identified for hydroxylated TCA metabolites, indicating that N-glucuronidation can occur after initial Phase I metabolism.[13] The formation of these highly polar metabolites facilitates their excretion in urine.[2][14]

Analytical Challenges in the Study of TCA Quaternary Ammonium Glucuronides

The unique physicochemical properties of QAGs, stemming from the presence of both a permanently charged quaternary ammonium group and a carboxylic acid moiety, present considerable analytical challenges.[8][15]

-

Thermal Instability and Involatility: QAGs are thermally labile and non-volatile, making them unsuitable for analysis by traditional gas chromatography (GC) without derivatization.[16]

-

Resistance to Hydrolysis: Unlike many O-glucuronides, quaternary ammonium glucuronides are resistant to acid hydrolysis.[13] Their enzymatic hydrolysis with β-glucuronidase can also be challenging, with the efficiency varying depending on the enzyme source and pH.[17] For instance, some TCA N+-glucuronides are resistant to hydrolysis by β-glucuronidase from bovine liver and Helix pomatia but can be cleaved by the enzyme from Escherichia coli at a neutral pH.[17][18]

-

Extraction and Chromatographic Behavior: The zwitterionic nature of QAGs can lead to poor retention on traditional reversed-phase high-performance liquid chromatography (HPLC) columns and challenging extraction from biological matrices.[8]

The following diagram illustrates a typical analytical workflow for the identification of TCA QAGs, highlighting the key challenges and solutions.

Caption: Analytical workflow for TCA QAGs, highlighting challenges and solutions.

Methodologies for the Synthesis and Characterization of TCA Quaternary Ammonium Glucuronides

The definitive identification and quantification of QAGs often require the availability of authentic standards. Chemical synthesis provides a reliable source of these reference materials.

Chemical Synthesis of TCA Quaternary Ammonium Glucuronides

A common synthetic strategy involves the quaternization of the tertiary amine of the TCA with a protected glucuronic acid derivative.[19]

Step-by-Step Protocol for the Synthesis of a TCA N+-Glucuronide:

-

Preparation of the Glycosyl Donor: Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate is a frequently used glycosyl donor.

-

Quaternization Reaction:

-

Dissolve the tricyclic antidepressant in a suitable organic solvent (e.g., acetone).

-

Add an aqueous solution of sodium bicarbonate.

-

Add the glycosyl donor to the biphasic mixture.

-

Stir the reaction mixture vigorously at room temperature for several hours to days. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Deprotection:

-

After completion of the quaternization, the acetyl protecting groups are removed by hydrolysis, typically using a mild base such as sodium hydroxide in methanol.

-

The methyl ester of the glucuronic acid moiety is also hydrolyzed during this step.

-

-

Purification: The final QAG product is purified using techniques such as preparative HPLC or column chromatography.

The following diagram illustrates the general chemical synthesis pathway.

Caption: General chemical synthesis pathway for TCA QAGs.

Characterization by Mass Spectrometry

Mass spectrometry is a powerful tool for the characterization of TCA QAGs. Fast atom bombardment (FAB) mass spectrometry and, more recently, electrospray ionization (ESI) mass spectrometry have been successfully employed.[16][19]

Key Mass Spectrometric Features:

-

Molecular Ion: The positive ion mass spectrum will show a prominent ion corresponding to the protonated molecule [M+H]⁺.

-

Characteristic Fragment Ions: Collision-induced dissociation (CID) of the molecular ion will produce characteristic fragment ions. A common fragmentation pathway involves the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the aglycone (the parent TCA).

The table below provides a summary of mass spectrometry parameters for the analysis of TCA QAGs.

| Analytical Technique | Ionization Mode | Key Observations |

| LC-MS/MS | Positive Electrospray Ionization (ESI+) | - Protonated molecular ion [M+H]⁺ - Characteristic fragment corresponding to the aglycone upon CID |

| Fast Atom Bombardment (FAB)-MS | Positive Ion Mode | - Direct characterization of involatile and thermally labile metabolites[16] |

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural information for QAGs.[13][19] ¹H NMR and ¹³C NMR are used to confirm the structure of the glucuronide moiety and its attachment to the nitrogen atom of the TCA.

Key NMR Spectral Features:

-

Anomeric Proton: The chemical shift and coupling constant of the anomeric proton (H-1') of the glucuronic acid moiety are diagnostic for the formation of the N-glucuronide.

-

Protons Adjacent to the Nitrogen: The protons on the carbons adjacent to the quaternary nitrogen in the TCA side chain will show a downfield shift compared to the parent drug due to the positive charge.

Conclusion and Future Perspectives

The study of quaternary ammonium glucuronides of tricyclic antidepressants is a complex yet crucial area of drug metabolism research. A thorough understanding of their formation, chemical properties, and analytical behavior is essential for accurate pharmacokinetic and toxicological assessments. The methodologies outlined in this guide provide a solid foundation for researchers in this field. Future research may focus on further elucidating the inter-individual variability in TCA N-glucuronidation, the potential pharmacological activity of these metabolites, and the development of more streamlined and robust analytical methods.

References

- Lehman, J. P., Fenselau, C., & Depaulo, J. R. (1983). Quaternary ammonium-linked glucuronides of amitriptyline, imipramine, and chlorpromazine. Drug Metabolism and Disposition, 11(3), 221-225.

- Kato, Y., et al. (2010). Role of Human UGT2B10 in N-Glucuronidation of Tricyclic Antidepressants, Amitriptyline, Imipramine, Clomipramine, and Trimipramine. Drug Metabolism and Disposition, 38(5), 874-880.

- Luo, H., Hawes, E. M., McKay, G., & Midha, K. K. (1992). Synthesis and Characterization of Quaternary Ammonium-Linked Glucuronide Metabolites of Drugs With an Aliphatic Tertiary Amine Group. Journal of Pharmaceutical Sciences, 81(11), 1079-1083.

- Breyer-Pfaff, U., et al. (2000). Biphasic kinetics of quaternary ammonium glucuronide formation from amitriptyline and diphenhydramine in human liver microsomes. Drug Metabolism and Disposition, 28(7), 804-809.

-

Lehman, J. P., Fenselau, C., & Depaulo, J. R. (1983). Quaternary ammonium-linked glucuronides of amitriptyline, imipramine, and chlorpromazine. DeepDyve. Available at: [Link]

- Breyer-Pfaff, U., et al. (1992). Quaternary N-glucuronides of 10-hydroxylated amitriptyline metabolites in human urine. Xenobiotica, 22(1), 79-91.

- Breyer-Pfaff, U. (2004). The metabolic fate of amitriptyline, nortriptyline and amitriptylinoxide in man. Drug Metabolism Reviews, 36(3-4), 735-773.

-

Sienkiewicz-Gromiuk, J., et al. (2009). Synthesis and characterization of glucuronides of cannabinol, cannabidiol, Δ9-tetrahydrocannabinol and Δ8-tetrahydrocannabinol. Scilit. Available at: [Link]

-

Samanidou, V. F., & Nika, M. K. (2017). Principal metabolic pathways for the prototypical tertiary amine tricyclic antidepressant, imipramine. ResearchGate. Available at: [Link]

- Wong, S. H. Y., et al. (2024). Inhibitory Effects of Tricyclic Antidepressants on Human Liver Microsomal Morphine Glucuronidation: Application of IVIVE to Predict Potential Drug-Drug Interactions in Humans. Current Drug Metabolism, 25(1), 76-86.

-

Breyer-Pfaff, U. (2004). The metabolic fate of amitriptyline, nortriptyline and amitriptylinoxide in man. ClinPGx. Available at: [Link]

- Kowalczyk, I., et al. (2000). Stability and enzymatic hydrolysis of quaternary ammonium-linked glucuronide metabolites of drugs with an aliphatic tertiary amine-implications for analysis. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 829-840.

-

Kowalczyk, I., Hawes, E. M., & McKay, G. (2000). Stability and enzymatic hydrolysis of quaternary ammonium-linked glucuronide metabolites of drugs with an aliphatic tertiary amine-implications for analysis. ResearchGate. Available at: [Link]

- Nakajima, M., et al. (2002). Imipramine N-glucuronidation in human liver microsomes: biphasic kinetics and characterization of UDP-glucuronosyltransferase isoforms. Drug Metabolism and Disposition, 30(6), 636-642.

-

Eugenomic. (2017). Amitriptyline / nortriptyline. Eugenomic. Available at: [Link]

- Uddin, M. N., Samanidou, V. F., & Papadoyannis, I. N. (2011). Bio-sample preparation and analytical methods for the determination of tricyclic antidepressants.

- Sienkiewicz-Gromiuk, J., et al. (2009). Synthesis and characterization of glucuronides of Cannabinol, cannabidiol, delta9-tetrahydrocannabinol and delta8-tetrahydrocannabinol. Drug Testing and Analysis, 1(4), 181-188.

-

Waters Corporation. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Waters Corporation. Available at: [Link]

-

Washington State Patrol. (2016). CONFIRMATION OF TRICYCLIC ANTIDEPRESSANTS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. Washington State Patrol. Available at: [Link]

- Jones, J. G., et al. (2002). An integrated 2H and 13C NMR study of gluconeogenesis and TCA cycle flux in humans. American Journal of Physiology-Endocrinology and Metabolism, 283(4), E834-E842.

-

Uddin, M. N., Samanidou, V. F., & Papadoyannis, I. N. (2015). Bio-Sample Preparation and Analytical Methods for The Determination of Tricyclic Antidepressants. ResearchGate. Available at: [Link]

- D'Alonzo, R., et al. (2011). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. Molecules, 16(5), 3933-3967.

- Hook, N. (2023). Brief Note on Chemistry and Clinical Significance of Tricyclic Antidepressants (TCAs). Organic Chemistry: Current Research, 12(10).

- de Groot, M. J., et al. (2008). A method of preparation of quaternary nitrogen compounds. Google Patents.

-

Al-Obaid, A. M., & El-Subbagh, H. I. (2019). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. ResearchGate. Available at: [Link]

- Garland, W. A., & Min, B. H. (1979). Quantitative analysis for tricyclic antidepressant drugs in plasma or serum by gas chromatography-chemical-ionization mass spectrometry. Clinical Chemistry, 25(5), 771-775.

-

Samanidou, V. F., & Nika, M. K. (2024). Applications of Gas Chromatography for Tricyclic Antidepressants Analysis. Encyclopedia.pub. Available at: [Link]

- Samanidou, V. F., & Nika, M. K. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices.

-

Hawes, E. M. (1998). N+-glucuronidation, a common pathway in human metabolism of drugs with a tertiary amine group. Semantic Scholar. Available at: [Link]

- Hawes, E. M. (1998). N+-glucuronidation, a common pathway in human metabolism of drugs with a tertiary amine group. Drug Metabolism Reviews, 30(3), 441-457.

-

Hypha Discovery. (n.d.). Late-stage Synthesis of N-glucuronide Metabolites. Hypha Discovery. Available at: [Link]

- Li, W., et al. (2020). Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites. Bioanalysis, 12(9), 615-624.

- Keating, G. A., et al. (2008). N-glucuronidation of the platelet-derived growth factor receptor tyrosine kinase inhibitor 6,7-(dimethoxy-2,4-dihydroindeno[1,2-C]pyrazol-3-yl)-(3-fluoro-phenyl)-amine by human UDP-glucuronosyltransferases. Drug Metabolism and Disposition, 36(1), 159-166.

-

Blecker, C., et al. (2005). Chromatographic, Spectrometric and NMR Characterization of a New Set of Glucuronic Acid Esters Synthesized by Lipase. Université de Liège. Available at: [Link]

-

Obach, R. S., et al. (2023). Identification, synthesis and characterization of a unique N-glucuronide of an acid metabolite of camizestrant (AZD9833) in humans. ResearchGate. Available at: [Link]

- Mohammad, Y., & Al-Masri, M. (2024). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. Molecules, 29(9), 1993.

- Procter, R. A., et al. (2009). A convenient new synthesis of quaternary ammonium glucuronides of drug molecules. Tetrahedron Letters, 50(26), 3333-3335.

- Obach, R. S., et al. (2024). Identification and Biosynthesis of an N-Glucuronide Metabolite of Camonsertib. Drug Metabolism and Disposition, 52(2), 163-172.

-

Breyer-Pfaff, U., et al. (2000). Biphasic kinetics of quaternary ammonium glucuronide formation from amitriptyline and diphenhydramine in human liver microsomes. Semantic Scholar. Available at: [Link]

-

Kaivosaari, S. (2007). N-Glucuronidation of Drugs and Other Xenobiotics. HELDA - Helsinki.fi. Available at: [Link]

- Miners, J. O., et al. (1998). In vitro–in vivo correlations for drugs eliminated by glucuronidation: Investigations with the model substrate zidovudine. British Journal of Clinical Pharmacology, 45(6), 527-533.

Sources

- 1. longdom.org [longdom.org]

- 2. researchgate.net [researchgate.net]

- 3. ClinPGx [clinpgx.org]

- 4. eugenomic.com [eugenomic.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2008138389A1 - A method of preparation of quaternary nitrogen compounds - Google Patents [patents.google.com]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. helda.helsinki.fi [helda.helsinki.fi]

- 10. hyphadiscovery.com [hyphadiscovery.com]

- 11. Biphasic kinetics of quaternary ammonium glucuronide formation from amitriptyline and diphenhydramine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Imipramine N-glucuronidation in human liver microsomes: biphasic kinetics and characterization of UDP-glucuronosyltransferase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quaternary N-glucuronides of 10-hydroxylated amitriptyline metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. | PDF or Rental [articles.researchsolutions.com]

- 15. N+-glucuronidation, a common pathway in human metabolism of drugs with a tertiary amine group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quaternary ammonium-linked glucuronides of amitriptyline, imipramine, and chlorpromazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Stability and enzymatic hydrolysis of quaternary ammonium-linked glucuronide metabolites of drugs with an aliphatic tertiary amine-implications for analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and characterization of quaternary ammonium-linked glucuronide metabolites of drugs with an aliphatic tertiary amine group - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Stability Profile of Amitriptyline N-Glucuronide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the in vitro stability profile of amitriptyline N-glucuronide, a significant metabolite of the widely prescribed tricyclic antidepressant, amitriptyline. Understanding the stability of this quaternary ammonium-linked glucuronide is critical for accurate bioanalytical measurements, proper sample handling, and a complete characterization of amitriptyline's metabolic fate. This document delves into the causal factors governing its stability, provides detailed experimental protocols for its assessment, and offers insights into the interpretation of the resulting data.

Introduction: The Significance of this compound Stability

Amitriptyline undergoes extensive metabolism, with N-glucuronidation being a notable pathway for its elimination. The resulting metabolite, this compound, is a quaternary ammonium conjugate excreted in the urine. Unlike many O-glucuronides, N-glucuronides, particularly of tertiary amines like amitriptyline, can exhibit unique stability characteristics. A thorough understanding of its stability is paramount for several reasons:

-

Accurate Pharmacokinetic Profiling: Instability in biological matrices can lead to back-conversion to the parent drug, amitriptyline, resulting in an overestimation of its concentration and an inaccurate pharmacokinetic profile.

-

Bioanalytical Method Development: Robust and reliable quantification of this compound requires knowledge of its stability under various sample processing and storage conditions to prevent erroneous results.

-

Metabolite-Mediated Toxicity Assessment: Understanding the potential for the release of the pharmacologically active parent compound from its glucuronide conjugate is crucial in assessing any potential for metabolite-mediated toxicity.

This guide will explore the key factors influencing the stability of this compound, including pH, temperature, and enzymatic hydrolysis, and provide practical methodologies for their investigation.

Physicochemical Properties and Synthesis Overview

This compound is a polar, water-soluble metabolite. For in vitro stability studies, a well-characterized standard of this metabolite is essential. While commercially available from several suppliers, an understanding of its synthesis can be beneficial for researchers.

Enzymatic Synthesis: The formation of this compound is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A4 and UGT2B10 being identified as key enzymes involved in its formation in human liver microsomes.[1] An in vitro enzymatic synthesis can be achieved by incubating amitriptyline with human liver microsomes or recombinant UGT enzymes in the presence of the cofactor uridine 5'-diphosphoglucuronic acid (UDPGA).[1][2]

Chemical Synthesis: While detailed protocols for the chemical synthesis of this compound are not widely published, a convenient synthesis of quaternary ammonium glucuronides of drug molecules has been reported, which could be adapted for amitriptyline.

In Vitro Stability Profile: Degradation Pathways and Influencing Factors

The stability of this compound is primarily influenced by pH and the presence of specific enzymes.

pH-Dependent Stability

Quaternary ammonium-linked glucuronides of drugs with an aliphatic tertiary amine, such as amitriptyline, generally exhibit significant stability over a pH range of 4 to 10.[3] However, they can degrade at more extreme pH values.[3] Notably, the hydrolysis of this compound is reported to be faster at higher pH levels.[4] This is a critical consideration for the pH of buffers used in in vitro assays and for sample storage. It has been documented that these types of glucuronides are resistant to acid hydrolysis.[5]

Enzymatic Hydrolysis

The enzymatic cleavage of the glucuronic acid moiety can be a significant degradation pathway. However, the susceptibility of this compound to β-glucuronidase is highly dependent on the enzyme source.

-

Effective Enzymes: β-glucuronidase from Escherichia coli and certain recombinant enzymes (e.g., IMCSzyme™, B-One®) have been shown to effectively hydrolyze this compound.[3] The optimal pH for hydrolysis with the E. coli enzyme is in the range of 6.5-7.4.[3]

-

Less Effective Enzymes: In contrast, β-glucuronidases from sources such as bovine liver and mollusks (Helix pomatia) are largely ineffective at hydrolyzing this quaternary ammonium-linked glucuronide.[3]

This differential enzymatic activity underscores the importance of selecting the appropriate β-glucuronidase for studies requiring the cleavage of this metabolite.

Thermal, Oxidative, and Photolytic Stability

Forced degradation studies on the parent compound, amitriptyline, have demonstrated its susceptibility to degradation under thermal, oxidative, and photolytic stress.[6][7][8][9] While specific data for the N-glucuronide is limited, it is prudent to assume that it may also be sensitive to these conditions. Therefore, protection from light and elevated temperatures during sample handling and storage is recommended.

Experimental Protocols for In Vitro Stability Assessment

To comprehensively evaluate the in vitro stability of this compound, a series of well-controlled experiments are necessary.

Chemical Stability in Aqueous Buffers (pH-Rate Profile)

This experiment aims to determine the intrinsic chemical stability of this compound across a range of pH values.

Methodology:

-

Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 12 (e.g., phosphate, acetate, borate buffers) at a constant ionic strength.

-

Incubation: Spike a known concentration of this compound into each buffer and incubate at a constant temperature (e.g., 37°C).

-

Time Points: Collect aliquots at multiple time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Sample Analysis: Immediately quench any potential degradation by adding a suitable organic solvent (e.g., acetonitrile) and store at -20°C or colder until analysis.

-

Quantification: Analyze the concentration of remaining this compound using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining this compound against time for each pH. The slope of the linear regression will give the first-order degradation rate constant (k). A plot of log(k) versus pH will provide the pH-rate profile.

Diagram of pH-Rate Profile Experimental Workflow

Caption: Workflow for determining the pH-rate profile of this compound.

Stability in Human Liver Microsomes

This protocol assesses the metabolic stability of this compound in the presence of liver enzymes, which could potentially hydrolyze the conjugate.

Methodology:

-

Reagent Preparation:

-

Thaw pooled human liver microsomes on ice.

-

Prepare a microsomal stock solution in 0.1 M phosphate buffer (pH 7.4).

-

Prepare a stock solution of this compound.

-

-

Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, microsomal stock, and this compound stock. Pre-incubate at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the reaction by adding a pre-warmed cofactor solution (e.g., NADPH, UDPGA, or buffer for control).

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot and add it to a quenching solution (e.g., cold acetonitrile with an internal standard).

-

Sample Processing: Vortex and centrifuge the samples to precipitate proteins. Transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the remaining this compound.

-

Control Incubations:

-

No microsomes (to assess chemical stability in the buffer).

-

No cofactors (to assess stability in the presence of microsomes without active metabolism).

-

Heat-inactivated microsomes (to control for non-enzymatic degradation).

-

Diagram of Microsomal Stability Assay Workflow

Caption: General workflow for the in vitro microsomal stability assay.

Stability in Human Plasma

This experiment evaluates the stability of this compound in a key biological matrix, accounting for the presence of plasma enzymes.

Methodology:

-

Plasma Collection: Obtain human plasma (e.g., with K2EDTA as an anticoagulant).

-

Incubation: Spike a known concentration of this compound into the plasma and incubate at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 30, 60, 120, 240 minutes).

-

Sample Preparation: At each time point, precipitate the plasma proteins by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.

-

Centrifugation and Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS for the remaining concentration of this compound.

-

Control: A control incubation in buffer can be run in parallel to differentiate between chemical and enzymatic degradation.

Forced Degradation Studies

These studies are designed to identify potential degradation products under stress conditions.

Methodology:

-

Stress Conditions: Expose solutions of this compound to:

-

Acidic Conditions: e.g., 0.1 M HCl at 60°C for 24 hours.

-

Alkaline Conditions: e.g., 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Conditions: e.g., 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Stress: Heat the solid compound or a solution at an elevated temperature (e.g., 80°C) for a defined period.

-

Photolytic Stress: Expose the solution to UV and visible light according to ICH Q1B guidelines.

-

-

Analysis: Analyze the stressed samples by a stability-indicating LC-MS/MS method to separate and identify the parent compound and any degradation products.

Analytical Methodology: LC-MS/MS Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of this compound in in vitro samples.

Typical LC-MS/MS Parameters:

| Parameter | Recommended Setting |

| Chromatography | |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | A suitable gradient to separate the analyte from matrix components |

| Flow Rate | 0.3 - 0.5 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition | Precursor ion (m/z of this compound) → Product ion(s) |

| Internal Standard | A stable isotope-labeled analog (e.g., amitriptyline-d3 N-glucuronide) is ideal. |

Method validation should be performed to ensure linearity, accuracy, precision, and selectivity according to regulatory guidelines.

Data Interpretation and Reporting

The stability of this compound is typically expressed as the percentage of the initial concentration remaining over time. For kinetic analysis, the data can be used to calculate the first-order degradation rate constant (k) and the half-life (t½).

Table 1: Example Data Summary for this compound Stability

| Condition | Time (hours) | % Remaining (Mean ± SD) | Half-life (t½) (hours) |

| pH 4.0 Buffer, 37°C | 0 | 100 | > 48 |

| 24 | 98.5 ± 2.1 | ||

| pH 7.4 Buffer, 37°C | 0 | 100 | > 48 |

| 24 | 99.1 ± 1.8 | ||

| pH 10.0 Buffer, 37°C | 0 | 100 | 36.2 |

| 24 | 60.3 ± 3.5 | ||

| Human Plasma, 37°C | 0 | 100 | > 8 |

| 4 | 97.2 ± 2.5 | ||

| Human Liver Microsomes + NADPH, 37°C | 0 | 100 | > 2 |

| 1 | 95.8 ± 4.1 |

Conclusion and Best Practices

The in vitro stability of this compound is a critical parameter for drug development professionals. This guide has outlined the key factors influencing its stability and provided detailed protocols for its assessment.

Key Takeaways and Recommendations:

-

This compound is generally stable in the physiological pH range but is susceptible to hydrolysis at higher pH.

-

Enzymatic hydrolysis is highly dependent on the source of β-glucuronidase, with enzymes from E. coli and recombinant sources being most effective.

-

For accurate quantification, sample collection and storage should be at low temperatures (≤ -20°C) and potentially at a slightly acidic pH to minimize degradation.

-

When conducting in vitro experiments, it is crucial to include appropriate controls to differentiate between chemical and enzymatic degradation.

-

A validated, stability-indicating LC-MS/MS method is essential for reliable quantification.

By implementing the methodologies and considering the insights provided in this guide, researchers can ensure the generation of high-quality, reliable data on the in vitro stability profile of this compound, contributing to a more comprehensive understanding of the disposition of amitriptyline.

References

-

Stability and enzymatic hydrolysis of quaternary ammonium-linked glucuronide metabolites of drugs with an aliphatic tertiary amine-implications for analysis. Drug Metabolism and Disposition, 28(9), 1047-1052. Available at: [Link]

-

Luo, H., Hawes, E. M., McKay, G., Midha, K. K. (2010). Role of Human UGT2B10 in N-Glucuronidation of Tricyclic Antidepressants, Amitriptyline, Imipramine, Clomipramine, and Trimipramine. Drug Metabolism and Disposition, 38(5), 794-800. Available at: [Link]

-

Breyer-Pfaff, U., Fischer, D., & Winne, D. (1997). Biphasic kinetics of quaternary ammonium glucuronide formation from amitriptyline and diphenhydramine in human liver microsomes. Drug Metabolism and Disposition, 25(3), 336-342. Available at: [Link]

-

Breyer-Pfaff, U., Becher, B., Nusser, E., & Nill, K. (1990). Glucuronides of hydroxylated metabolites of amitriptyline and nortriptyline isolated from rat bile. Xenobiotica, 20(7), 727-739. Available at: [Link]

-

Boppy, N., Haridasyam, S. B., Vadagam, N., Pasham, M., Venkatanarayana, M., & Begum, B. (2022). Stability-Indicating Liquid Chromatography Method Development for Assay and Impurity Profiling of Amitriptyline Hydrochloride in Tablet Dosage Form and Forced Degradation Study. Biomedical Chromatography, 36(2), e5436. Available at: [Link]

-

Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. CUNY Academic Works. Available at: [Link]

-

Shinozuka, T., Terada, M., & Tanaka, E. (2006). Analytical methodologies for determination of amitriptyline and its metabolite nortriptyline: A review. Der Pharma Chemica, 8(5), 136-144. Available at: [Link]

-

ICH Topic Q 1 A (R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. Available at: [Link]

-

Development and validation of amitriptyline and its metabolite in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application to a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 817-824. Available at: [Link]

-

An Overview of Degradation Strategies for Amitriptyline. International Journal of Molecular Sciences, 25(7), 3822. Available at: [Link]

-

Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. Forensic Toxicology, 42(1), 108-119. Available at: [Link]

-

Gardiner, S. J., & Begg, E. J. (2006). Pharmacogenetics, drug-metabolizing enzymes, and clinical practice. Pharmacological reviews, 58(3), 521-590. Available at: [Link]

-

An Overview of Degradation Strategies for Amitriptyline. MDPI. Available at: [Link]

-

Stability Indicating Forced Degradation Studies to Assess Degradation behaviour of Chlordiazepoxide and Amitriptyline Hydrochloride in Pharmaceutical Dosage Form by RP-HPLC. Research Journal of Pharmacy and Technology, 10(11), 3865-3870. Available at: [Link]

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Glucuronides of hydroxylated metabolites of amitriptyline and nortriptyline isolated from rat bile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stability and enzymatic hydrolysis of quaternary ammonium-linked glucuronide metabolites of drugs with an aliphatic tertiary amine-implications for analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. imcstips.com [imcstips.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. rjptonline.org [rjptonline.org]

Methodological & Application

Application Note: Advanced Sample Preparation Techniques for the Quantitative Analysis of Amitriptyline N-Glucuronide in Biological Matrices

Introduction: The Analytical Imperative for Amitriptyline N-Glucuronide

Amitriptyline, a tricyclic antidepressant (TCA), has been a cornerstone in the treatment of major depressive disorder and various pain-related conditions for decades.[1][2] Its therapeutic efficacy is intrinsically linked to its complex metabolic fate within the body. The primary metabolic pathways include demethylation to its active metabolite, nortriptyline, and hydroxylation.[3] A significant, yet often analytically challenging, metabolic route is glucuronidation.[4] Specifically, the formation of this compound, a polar conjugate, represents a crucial mechanism for detoxification and excretion.[4][5]

The quantitative analysis of this compound in biological matrices such as plasma, urine, and saliva is paramount for comprehensive pharmacokinetic studies, therapeutic drug monitoring (TDM), and in forensic toxicology. However, the distinct physicochemical properties of this metabolite—notably its high polarity and potential instability—present significant challenges to bioanalytical scientists.[6][7] This application note provides a detailed guide to robust sample preparation techniques, offering field-proven insights and step-by-step protocols to ensure accurate and reproducible quantification of this compound.

The Analytical Challenge: Physicochemical Properties and Stability

The successful isolation of this compound from complex biological matrices hinges on a thorough understanding of its molecular characteristics and inherent instabilities.

-

Polarity: The addition of the glucuronic acid moiety dramatically increases the water solubility of the parent amitriptyline molecule (LogP of parent drug ≈ 4.92).[2] This high polarity makes it difficult to extract using traditional liquid-liquid extraction (LLE) protocols designed for lipophilic drugs and can also lead to poor retention on standard reversed-phase chromatography columns.[8]

-

Analyte Stability: Glucuronide conjugates, particularly N-glucuronides, can be susceptible to hydrolysis, reverting to the parent drug under certain pH and temperature conditions.[6][7] This instability can occur ex vivo during sample collection, storage, and processing, leading to an underestimation of the glucuronide and an overestimation of the parent drug.[9] Sample stabilization, often by immediate cooling and acidification, is a critical first step to ensure data integrity.[9]

-

Matrix Effects: Biological samples are complex mixtures of proteins, lipids, salts, and other endogenous compounds. These components can interfere with the analysis by causing ion suppression or enhancement in mass spectrometry-based detection, or by co-eluting with the analyte in chromatographic methods.[8] Effective sample preparation is essential to remove these interferences.

Strategic Approaches to Sample Preparation

The choice of a sample preparation technique is a critical decision that impacts method sensitivity, selectivity, throughput, and cost. We will explore three primary strategies for the analysis of this compound: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Additionally, we will discuss enzymatic hydrolysis as a valuable tool in the analytical workflow.

Protein Precipitation (PPT): The High-Throughput Approach

PPT is a rapid and straightforward method for removing proteins from plasma or serum samples. It is often favored in high-throughput screening environments.

-

Mechanism: A water-miscible organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid, TCA) is added to the sample, disrupting the solvation of proteins and causing them to precipitate.[10][11] The supernatant, containing the analyte, is then separated by centrifugation.

-

Causality of Experimental Choices: Acetonitrile is often preferred as it provides sufficient protein removal while being a suitable solvent for direct injection in many reversed-phase LC-MS/MS systems. TCA is highly effective but can be harsh, potentially causing degradation of acid-labile analytes and requiring neutralization steps.[10] For a potentially labile compound like an N-glucuronide, a carefully optimized organic solvent precipitation is generally the safer initial approach.

-

Limitations: PPT is a relatively non-selective technique. While it removes proteins, it leaves many other endogenous components in the supernatant, leading to a higher risk of matrix effects compared to LLE or SPE.[12]

Liquid-Liquid Extraction (LLE): The Classic Selectivity Tool

LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.

-

Mechanism: The pH of the aqueous sample is adjusted to ensure the analyte of interest is in a neutral, less polar state, thereby promoting its partitioning into the organic phase. For amitriptyline (a basic drug with a pKa of ~9.4), the sample would be basified.[13][14] However, for the highly polar N-glucuronide, this approach is less effective. A more suitable LLE strategy for the glucuronide would involve "ion-pair" extraction, where a reagent is added to form a neutral complex with the charged analyte, which can then be extracted into an organic solvent.

-

Causality of Experimental Choices: The choice of organic solvent is critical. A more polar solvent like ethyl acetate or a mixture including butanol might be necessary to extract the polar N-glucuronide.[15] A two-step LLE, involving an initial extraction and a subsequent back-extraction into an acidic aqueous phase, can significantly improve sample cleanup.[16]

-

Limitations: LLE can be labor-intensive, difficult to automate, and may require large volumes of organic solvents. Emulsion formation can also be a significant issue, complicating phase separation.

Solid-Phase Extraction (SPE): The Gold Standard for Selectivity and Recovery

SPE offers a highly selective and efficient method for isolating analytes from complex matrices, providing the cleanest extracts and highest recoveries.

-

Mechanism: SPE involves passing the liquid sample through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. Several SPE chemistries can be employed:

-

Reversed-Phase (e.g., C18, HLB): Retains analytes based on hydrophobic interactions. This is suitable for the parent drug and less polar metabolites. While the N-glucuronide is polar, a hydrophilic-lipophilic balanced (HLB) polymer can provide sufficient retention.[17]

-

Mixed-Mode (e.g., WCX, MAX): These sorbents offer dual retention mechanisms (e.g., ion exchange and reversed-phase), providing superior selectivity.[12] For this compound, a weak cation exchange (WCX) sorbent is ideal. At an acidic pH, the tertiary amine of amitriptyline is positively charged and will be retained by the negatively charged sorbent.

-

-

Causality of Experimental Choices: A mixed-mode WCX approach is highly recommended. The protocol involves conditioning the sorbent, loading the pre-treated sample at a low pH to ensure analyte retention via ion exchange, washing with an organic solvent to remove hydrophobic interferences, and finally eluting with a basic organic solvent to disrupt the ionic interaction and release the analyte. This multi-step process provides a very clean extract.[12]

Enzymatic Hydrolysis: An Indirect Measurement Approach

In some cases, particularly for urine analysis where glucuronide concentrations are high, it is advantageous to indirectly measure the N-glucuronide by first converting it back to the parent drug, amitriptyline.

-

Mechanism: The enzyme β-glucuronidase is used to specifically cleave the glucuronic acid moiety from the analyte.[4] The resulting sample, now containing a higher concentration of the parent drug, can be analyzed. The concentration of the N-glucuronide is then calculated by subtracting the concentration of the parent drug in a non-hydrolyzed sample from the total concentration in the hydrolyzed sample.

-

Causality of Experimental Choices: The efficiency of enzymatic hydrolysis is dependent on several factors, including the source of the enzyme (e.g., E. coli, abalone), pH, temperature, and incubation time.[8][18] Recombinant enzymes often offer faster and more efficient hydrolysis.[18] It is critical to optimize these conditions for this compound to ensure complete cleavage.

-

Limitations: This method does not provide a direct measurement of the intact glucuronide. It also increases sample preparation time due to the incubation step.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point for method development. Researchers should validate these methods according to established regulatory guidelines.

Protocol 1: Protein Precipitation (PPT) for Plasma/Serum

-

Sample Aliquot: Transfer 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.

-

Internal Standard (IS) Addition: Add 10 µL of the internal standard working solution (e.g., amitriptyline-d3 N-glucuronide).

-

Precipitation: Add 300 µL of ice-cold acetonitrile.

-

Mixing: Vortex the mixture vigorously for 30 seconds to ensure thorough protein precipitation.

-

Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Analysis: Inject an aliquot directly into the LC-MS/MS system or evaporate to dryness and reconstitute in mobile phase for improved sensitivity.

Protocol 2: Mixed-Mode Solid-Phase Extraction (SPE) for Plasma/Urine

This protocol utilizes a weak cation exchange (WCX) cartridge.

-

Sample Pre-treatment:

-

Plasma: To 500 µL of plasma, add 500 µL of 4% phosphoric acid. Vortex to mix.[12]

-

Urine: To 500 µL of urine, add 500 µL of deionized water. Vortex to mix.

-

-

SPE Cartridge Conditioning: Condition the Oasis WCX cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to go dry.

-

Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (~1 mL/min).

-

Wash Step 1 (Polar Interferences): Wash the cartridge with 1 mL of 10 mM ammonium acetate, pH 6.

-

Wash Step 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol.

-

Elution: Elute the analyte with 2 x 500 µL aliquots of 5% ammonium hydroxide in a 60:40 acetonitrile/methanol mixture.[12]

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

-

Analysis: Inject into the LC-MS/MS system.

Protocol 3: Enzymatic Hydrolysis for Urine

-

Sample Aliquot: In duplicate, transfer 200 µL of urine into two separate microcentrifuge tubes (one for hydrolysis, one for baseline).

-

Buffer Addition: Add 200 µL of 0.1 M sodium acetate buffer (pH 5.0) to each tube.

-

Enzyme Addition: To the "hydrolysis" tube, add 20 µL of β-glucuronidase solution (e.g., from E. coli). To the "baseline" tube, add 20 µL of buffer.

-

Incubation: Vortex both tubes and incubate at 37°C for 2-4 hours (optimization required).

-

Reaction Quench: Stop the reaction by adding 400 µL of ice-cold acetonitrile to both tubes. This will also precipitate proteins.

-

Centrifugation: Centrifuge at >10,000 x g for 10 minutes.

-

Analysis: Analyze the supernatant from both tubes for amitriptyline concentration. The N-glucuronide concentration is calculated as: [Total Amitriptyline] (hydrolyzed sample) - [Baseline Amitriptyline] (non-hydrolyzed sample).

Visual Workflows & Data Presentation

Workflow Diagrams (Graphviz)

Table 1: Comparison of Sample Preparation Techniques

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Selectivity | Low | Moderate | High |

| Recovery | Moderate to High | Variable | High (>85%)[17] |

| Matrix Effects | High | Moderate | Low |

| Throughput | High | Low to Moderate | Moderate to High (with automation) |

| Solvent Usage | Low | High | Low to Moderate |

| Cost per Sample | Low | Low | High |

| Automation | Easily automated | Difficult | Easily automated |

| Best For | High-throughput screening | Exploratory analysis | Regulated bioanalysis, high sensitivity |

Conclusion

The accurate quantification of this compound requires a carefully considered sample preparation strategy that addresses the analyte's polarity, potential instability, and the complexity of the biological matrix.

-

Protein Precipitation offers a rapid solution for high-throughput environments but may suffer from significant matrix effects.

-

Liquid-Liquid Extraction can provide cleaner samples than PPT but is often less efficient for highly polar metabolites and is difficult to automate.

-

Solid-Phase Extraction , particularly using a mixed-mode weak cation exchange mechanism, stands out as the most robust and selective method, delivering the cleanest extracts and highest recoveries, making it the recommended approach for regulated bioanalysis and methods requiring high sensitivity.

-

Enzymatic Hydrolysis serves as a valuable indirect method, especially for urine samples, to estimate total drug exposure by converting the glucuronide back to the parent drug before extraction.

Ultimately, the choice of method will depend on the specific requirements of the study, including the desired sensitivity, throughput, available equipment, and regulatory context. Method development should always begin with a thorough evaluation of analyte stability in the chosen matrix and be followed by a comprehensive validation of the final protocol.

References

-

Title: Development of a rapid extraction and high-performance liquid chromatographic separation for amitriptyline and six biological metabolites. Source: PubMed URL: [Link]

-

Title: Challenges and Recommendations in Developing LC–MS/MS Bioanalytical Assays of Labile Glucuronides and Parent Compounds in the Presence of Glucuronide Metabolites Source: ResearchGate URL: [Link]

-

Title: Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites Source: PubMed URL: [Link]

-

Title: Determination of amitriptyline and its main metabolites in human plasma samples using HPLC-DAD Source: SciSpace URL: [Link]

-

Title: Using Hydrolysis to Improve Urine Drug Test Accuracy Source: myadlm.org URL: [Link]

-

Title: Determination of amitriptyline and its main metabolites in human plasma samples using HPLC-DAD: application to the determination of metabolic ratios after single oral dose of amitriptyline Source: Semantic Scholar URL: [Link]

-

Title: Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault Source: PMC URL: [Link]

-

Title: Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids Source: PubMed URL: [Link]

-

Title: Analysis of commercially available beta-glucuronidase enzymes and optimum hydrolysis conditions in urine for licit and illicit drugs using in-well hydrolysis Source: Biotage URL: [Link]

-

Title: Development of an HPLC method for the monitoring of tricyclic antidepressants in biofluids Source: PubMed URL: [Link]

-

Title: Analysis of Tricyclic Antidepressants in Human Urine Using UltraPerformance Convergence Chromatography (UPC2) Source: Waters Corporation URL: [Link]

-

Title: Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS Source: SciSpace URL: [Link]

-

Title: Factors Compromising Glucuronidase Performance in Urine Drug Testing Potentially Resulting in False Negatives Source: Journal of Analytical Toxicology | Oxford Academic URL: [Link]

-

Title: this compound Source: PubChem - NIH URL: [Link]

-

Title: Isolation of Antidepressants and Their Metabolites from Saliva Using Supported Liquid Extraction (SLE) Source: MDPI URL: [Link]

-

Title: Selective Determination of Amitriptyline and... Source: Journal of Analytical Toxicology - Ovid URL: [Link]

-

Title: Analytical methodologies for determination of amitriptyline and its metabolite nortriptyline: A review Source: Der Pharma Chemica URL: [Link]

-

Title: Development and validation of amitriptyline and its metabolite in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application to a bioequivalence study Source: PubMed URL: [Link]

-

Title: Amitriptyline Source: PubChem - NIH URL: [Link]

-

Title: Determination of amitriptyline and its major basic metabolites in human urine by high-performance liquid chromatography Source: PubMed URL: [Link]

-

Title: TCA precipitation of proteins Source: QB3 Berkeley URL: [Link]

-

Title: The Ins and Outs of Protein Concentration – Protein Precipitation Source: Bitesize Bio URL: [Link]

-

Title: Chemical Properties of Amitriptyline (CAS 50-48-6) Source: Cheméo URL: [Link]

-

Title: Pre-concentration and determination of amitriptyline residues in waste water by ionic liquid based immersed droplet microextraction and HPLC Source: PMC URL: [Link]

-

Title: Protein Precipitation Procedures Source: ResearchGate URL: [Link]

-

Title: Validated LC-MS (ESI) assay for the simultaneous determination of amitriptyline and its metabolite nortriptyline in rat plasma: Application to a pharmacokinetic comparison Source: ResearchGate URL: [Link]

-

Title: Amitriptyline Properties Source: EPA URL: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Amitriptyline | C20H23N | CID 2160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Determination of amitriptyline and its major basic metabolites in human urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. covachem.com [covachem.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bitesizebio.com [bitesizebio.com]

- 11. researchgate.net [researchgate.net]

- 12. lcms.cz [lcms.cz]

- 13. Pre-concentration and determination of amitriptyline residues in waste water by ionic liquid based immersed droplet microextraction and HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CompTox Chemicals Dashboard [comptox.epa.gov]

- 15. Development of a rapid extraction and high-performance liquid chromatographic separation for amitriptyline and six biological metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. Development and validation of amitriptyline and its metabolite in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Bioanalytical Assay Development for Amitriptyline N-Glucuronide

Abstract & Introduction

The quantification of Amitriptyline N-glucuronide (AMI-N-GLUC) presents a distinct set of bioanalytical challenges compared to its parent compound, Amitriptyline (AMI), or its active metabolite, Nortriptyline. Unlike standard O-glucuronides, AMI-N-GLUC is a quaternary ammonium glucuronide formed via the conjugation of the tertiary amine of amitriptyline by UGT1A4.

This unique chemical structure confers permanent positive charge characteristics and specific stability profiles that defy conventional "glucuronide logic." This guide details the development of a robust LC-MS/MS assay, specifically addressing the critical risks of In-Source Fragmentation (ISF) and chromatographic co-elution , which are the primary sources of bioanalytical error in this assay type.

The Chemist’s Challenge: Quaternary Ammonium Glucuronides

To develop a valid assay, one must first understand the specific instability mechanisms of the analyte.

The "Invisible" Bias: In-Source Fragmentation (ISF)

The most critical failure mode in AMI-N-GLUC analysis is not chemical instability during extraction, but thermal instability inside the Mass Spectrometer .

-

Mechanism: In the electrospray ionization (ESI) source, labile glucuronides can undergo collision-induced dissociation before entering the first quadrupole (Q1).

-

The Result: AMI-N-GLUC (

454) loses the glucuronic acid moiety (-176 Da) to become the AMI cation ( -

The Error: If AMI-N-GLUC co-elutes with AMI, the MS detector sees the ISF-generated AMI signal and adds it to the actual AMI signal. This causes a gross overestimation of the parent drug and a failure to detect the metabolite.

Chemical Stability Profile

Contrary to acyl glucuronides (which are base-labile) or O-glucuronides (which are acid-labile), quaternary N-glucuronides exhibit a unique profile:

-

Acid Stability: High. They are generally stable in acidic media (pH < 5).

-

Base Instability: Moderate to High. They can hydrolyze or rearrange under alkaline conditions.[1]

-

Enzymatic Resistance: They are often resistant to standard

-glucuronidase hydrolysis, requiring specialized conditions for deconjugation assays.

Visualizing the Bioanalytical Workflow

Figure 1: Workflow emphasizing the critical decision points for In-Source Fragmentation (ISF) monitoring.

Detailed Protocols

Protocol 1: Sample Preparation (Protein Precipitation)